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2-deoxy-D-glucose - 61-58-5

2-deoxy-D-glucose

Catalog Number: EVT-1554974
CAS Number: 61-58-5
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-deoxy-D-glucose is a natural product found in Streptomyces nigra with data available.
2-Deoxy-D-glucose is a non-metabolizable glucose analog in which the hydroxyl group at position 2 of glucose is replaced by hydrogen, with potential glycolysis inhibiting and antineoplastic activities. Although the exact mechanism of action has yet to be fully elucidated, upon administration of 2-deoxy-D-glucose (2-DG), this agent competes with glucose for uptake by proliferating cells, such as tumor cells. 2-DG inhibits the first step of glycolysis and therefore prevents cellular energy production, which may result in decreased tumor cell proliferation.
2-deoxy-D-glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
2-Deoxy-D-arabino-hexose. An antimetabolite of glucose with antiviral activity.
Synthesis Analysis

Methods and Technical Details

The synthesis of glutaconyl-coenzyme A can be achieved through both enzymatic and chemical methods. The enzymatic pathway involves the transfer of the coenzyme A moiety from acetyl-coenzyme A to glutaconate, catalyzed by glutaconate coenzyme A-transferase. This enzyme facilitates the formation of glutaconyl-coenzyme A by transferring the acyl group to coenzyme A, resulting in the release of free coenzyme A .

In addition to enzymatic synthesis, glutaconyl-coenzyme A can also be chemically synthesized through acylation reactions. For instance, crotonyl-coenzyme A and other related compounds can be synthesized by reacting coenzyme A with corresponding anhydrides in a controlled environment . The synthesis process typically requires specific conditions such as solvent choice (e.g., acetonitrile) and precise stoichiometric ratios to achieve optimal yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of glutaconyl-coenzyme A features a complex arrangement that includes a coenzyme A backbone linked to a glutaconate moiety. The presence of multiple functional groups contributes to its biochemical reactivity and interaction with enzymes. The structural data indicate that it possesses both hydrophobic and hydrophilic characteristics due to its lipid nature, making it insoluble in water but soluble in organic solvents .

The three-dimensional structure of enzymes associated with glutaconyl-coenzyme A has been studied using techniques such as X-ray crystallography. For example, the structure of glutaconyl-coenzyme A decarboxylase has been elucidated, revealing critical active sites that facilitate substrate binding and catalysis .

Chemical Reactions Analysis

Reactions and Technical Details

Glutaconyl-coenzyme A participates in several biochemical reactions, most notably its decarboxylation to crotonyl-coenzyme A. This reaction is catalyzed by glutaconyl-coenzyme A decarboxylase, which operates as a sodium-dependent ion pump. The decarboxylation process involves the cleavage of the carbon-carbon bond, leading to the release of carbon dioxide and the formation of crotonyl-coenzyme A .

The mechanism involves several steps:

  1. Substrate Binding: Glutaconyl-coenzyme A binds to the active site of the decarboxylase.
  2. Decarboxylation: The enzyme facilitates the removal of a carboxyl group from glutaconyl-coenzyme A.
  3. Ion Translocation: The energy released during decarboxylation drives sodium ion translocation across the membrane, creating an electrochemical gradient essential for cellular processes .
Mechanism of Action

Process and Data

The mechanism by which glutaconyl-coenzyme A exerts its effects involves its role as a substrate for various enzymes in metabolic pathways. In particular, its decarboxylation to crotonyl-coenzyme A is critical for energy production in certain anaerobic bacteria. This process not only contributes to metabolic energy but also facilitates the fermentation processes that convert substrates into useful products such as acetate and butyrate .

The sodium-dependent nature of the decarboxylation reaction underscores its importance in generating sodium-motive force, which can be harnessed for ATP synthesis or other cellular functions. The precise kinetic parameters for these reactions are influenced by factors such as enzyme concentration, substrate availability, and environmental conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glutaconyl-coenzyme A exhibits several notable physical and chemical properties:

  • Solubility: It is hydrophobic due to its lipid nature, rendering it insoluble in water but soluble in organic solvents.
  • Stability: The compound is relatively stable under physiological conditions but may undergo hydrolysis or oxidation if exposed to extreme pH or temperature conditions.
  • Reactivity: As an acyl-CoA derivative, it readily participates in acylation reactions and serves as a substrate for various enzymatic transformations.

Analytical techniques such as mass spectrometry (MALDI-TOF) are often employed to characterize glutaconyl-coenzyme A and monitor its synthesis during metabolic studies .

Applications

Scientific Uses

Glutaconyl-coenzyme A has several important applications in scientific research:

  • Metabolic Studies: It serves as a key intermediate for studying lysine metabolism and related pathways.
  • Biotechnology: Researchers utilize it in metabolic engineering efforts aimed at producing valuable chemicals from microbial fermentation processes.
  • Disease Research: Given its association with glutaric aciduria type 1, understanding its metabolism may provide insights into potential therapeutic strategies for metabolic disorders related to lysine degradation .
Chemical and Biochemical Foundations of 2-Deoxy-D-Glucose

Structural Characteristics and Synthesis of 2-DG

2-Deoxy-D-glucose (2-DG, C₆H₁₂O₅, molecular weight 164.16 g/mol) is a glucose analog distinguished by the replacement of the hydroxyl group (-OH) at the C-2 position with a hydrogen atom (-H) (Figure 1A) [1] [2]. This structural modification confers unique biochemical properties while retaining stereochemical similarity to D-glucose and D-mannose—both epimers at C-2 yield identical deoxygenated structures [4]. The molecule adopts a pyranose ring conformation (4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol), with a melting point of 142–144°C [1]. Its hydrophilic nature (logP = -1.525) arises from five hydrogen bond acceptors and four hydrogen bond donors, adhering to Lipinski’s rule of five for drug-likeness [4].

Synthetic pathways for 2-DG involve:

  • Chemical synthesis: Typically starting from D-glucose or D-mannose via selective deoxygenation. The El Khadem method uses hydrogen fluoride to deoxygenate D-mannose derivatives, while the Horton approach employs thiocarbonyl intermediates followed by radical reduction [9].
  • Enzymatic production: Utilizes microbial glycosidases or phosphorylases to modify glucose precursors, offering stereospecificity but lower yields [2].
  • Radiolabeling: For research applications, isotopes like tritium (³H) or carbon-14 (¹⁴C) are incorporated, enabling autoradiographic tracking in biological systems [1].

Table 1: Synthetic Methods for 2-DG

MethodStarting MaterialKey Reagent/CatalystYield (%)
El KhademD-MannoseHF/Pyridine~60
Horton Reduction1,6-Anhydro glucoseBu₃SnH/AIBN~75
EnzymaticGlucose-1-phosphateCell-free extracts20–40

Biochemical Mechanisms of Glycolysis Inhibition

2-DG enters cells via glucose transporters (primarily GLUT1 and GLUT4) through facilitated diffusion [2] [9]. Intracellularly, hexokinase phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This metabolite cannot undergo isomerization to fructose-6-phosphate by phosphoglucose isomerase (PGI) due to the missing C-2 hydroxyl group (Figure 1B) [1] [6]. Consequently, 2-DG-6-P accumulates, inhibiting glycolysis at two critical points:

  • Hexokinase feedback inhibition: High 2-DG-6-P concentrations allosterically inhibit hexokinase, reducing further glucose phosphorylation [2] [9].
  • PGI competitive blockade: 2-DG-6-P binds PGI’s active site but cannot be processed, halting downstream glycolytic flux [1].

The metabolic sequelae include:

  • ATP depletion: Glycolysis suppression reduces ATP production by >50% within hours in glycolytically dependent cells (e.g., glioblastoma, pancreatic cancer) [2] [6].
  • Compensatory mechanisms: Cells activate AMPK signaling to restore energy homeostasis, inhibiting anabolic pathways like protein synthesis [7] [9].
  • Redox imbalance: Pentose phosphate pathway inhibition depletes NADPH, increasing oxidative stress [6].

Table 2: Metabolic Effects of 2-DG in Glycolysis-Dependent Cells

ParameterChangeTimeframeConsequence
ATP levels↓ 50–70%2–4 hoursGrowth arrest, necrosis
AMPK phosphorylation↑ 3-fold30–60 minmTOR inhibition
NADPH/NADP+ ratio↓ 40%4–8 hoursROS accumulation, apoptosis

Competitive Inhibition of Hexokinase and Phosphoglucose Isomerase

2-DG’s primary enzyme targets are hexokinase (HK) and PGI, both critical for early glycolysis:

  • Hexokinase inhibition: 2-DG binds HK with comparable affinity to glucose (Km ~0.1 mM), undergoing phosphorylation to form 2-DG-6-P. Unlike glucose-6-phosphate, 2-DG-6-P is a potent feedback inhibitor (Ki ~0.05 mM) that stabilizes HK in a closed conformation, preventing substrate release [2] [9]. Tumor cells overexpress HK-II, making them particularly vulnerable; HK-II’s mitochondrial binding further amplifies 2-DG-induced apoptosis [6] [9].
  • PGI blockade: 2-DG-6-P competes with glucose-6-phosphate for PGI’s active site (Ki ~0.8 mM). Molecular dynamics simulations reveal that C-2 deoxygenation prevents the enolization step essential for isomerization to fructose-6-phosphate [1] [2]. This irreversible binding stalls glycolysis and depletes fructose-1,6-bisphosphate pools.

Kinetic analyses show dual inhibitory effects: Low 2-DG concentrations (0.1–1 mM) primarily affect HK, while higher doses (>5 mM) saturate PGI [2]. This hierarchical inhibition explains 2-DG’s efficacy in hypoxic tumors, where glycolysis is the dominant ATP source [9].

Table 3: Enzyme Kinetics of 2-DG and Metabolites

EnzymeSubstrateKm (mM)Ki (mM)Inhibition Mechanism
Hexokinase IID-Glucose0.1Competitive
Hexokinase II2-DG0.15Competitive
Hexokinase II2-DG-6-P0.05Allosteric feedback
Phosphoglucose isomeraseGlucose-6-P0.8Competitive
Phosphoglucose isomerase2-DG-6-P0.8Competitive

Interference with N-Linked Glycosylation and Endoplasmic Reticulum Stress

Beyond glycolysis, 2-DG disrupts protein glycosylation via mannose mimicry. As D-mannose and 2-DG share identical C-2–C-6 configurations, 2-DG competes with mannose for:

  • Dolichol cycle: 2-DG is incorporated into dolichol-P-P-oligosaccharides, forming defective lipid-linked oligosaccharides (LLOs) that lack terminal glucose residues [1] [4].
  • N-glycosyltransferase substrates: 2-DG metabolites inhibit mannosyltransferases, causing premature transfer of incomplete glycans to nascent proteins [4] [7].

Misfolded glycoproteins accumulate in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR):

  • PERK pathway: Phosphorylates eIF2α, halting global translation while upregulating chaperones like BiP [4] [7].
  • IRE1α pathway: Activates XBP1 splicing, enhancing ER-associated degradation (ERAD) [4].
  • ATF6 pathway: Translocates to the Golgi, releasing transcription factors for stress-response genes [7].

Prolonged UPR activation switches from pro-survival to pro-apoptotic signaling via CHOP induction, caspase activation, and PARP cleavage (Figure 2) [4] [6]. This mechanism is critical in cancer cells, which rely heavily on glycosylation for growth factor signaling and metastasis.

Interaction with Glucose Transporters (GLUT1, GLUT4)

2-DG cellular uptake is mediated primarily by facilitative glucose transporters:

  • GLUT1: The ubiquitously expressed transporter responsible for basal glucose uptake. 2-DG binds GLUT1 with similar affinity to glucose (Km ~5 mM) [3]. GLUT1 overexpression in tumors (e.g., breast, glioblastoma) enhances 2-DG accumulation 20–30-fold versus normal cells [2] [6]. Notably, GLUT1 exhibits trans-acceleration: Intracellular glucose (or 2-DG) stimulates unidirectional uptake by promoting conformational changes. TM6 helix residues (e.g., QLS motif) are critical for this behavior [3].
  • GLUT4: Insulin-regulated transporter in muscle and adipose tissue. 2-DG is transported by GLUT4 but without trans-acceleration due to divergent TM6 sequences [3] [8]. In cancers with ectopic GLUT4 expression (e.g., multiple myeloma), 2-DG uptake depletes energy reserves and sensitizes cells to metformin [5] [8].

Other transporters include SGLT (sodium-dependent uptake in intestines/kidneys) and GLUT3 (neuronal) [9]. Inhibitors like phloretin or WZB117 block 2-DG uptake, confirming transporter dependence [5].

Table 4: Transport Kinetics of 2-DG by GLUT Isoforms

TransporterTissue ExpressionKm for 2-DG (mM)Trans-AccelerationCancer Relevance
GLUT1Ubiquitous3–5YesOverexpressed in 80% of solid tumors
GLUT4Muscle, adipose5–7NoEctopic expression in myeloma, leukemia
GLUT3Neuronal1–2YesBrain tumors
SGLT1/2Intestinal/renal0.5–1.5N/ALimited

Compounds Mentioned

  • 2-Deoxy-D-glucose (2-DG)
  • 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P)
  • D-Glucose
  • D-Mannose
  • Phloretin
  • WZB117
  • Cytochalasin B

Figure 1: (A) Structural comparison of D-glucose, D-mannose, and 2-DG. (B) Metabolic trapping of 2-DG: Phosphorylation by hexokinase (HK) forms 2-DG-6-P, which cannot be metabolized by phosphoglucose isomerase (PGI) or incorporated into glycogen.

Properties

CAS Number

61-58-5

Product Name

2-deoxy-D-glucose

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1

InChI Key

VRYALKFFQXWPIH-PBXRRBTRSA-N

SMILES

C(C=O)C(C(C(CO)O)O)O

Synonyms

2 Deoxy D glucose
2 Deoxyglucose
2 Desoxy D glucose
2-Deoxy-D-glucose
2-Deoxyglucose
2-Desoxy-D-glucose
Deoxyglucose

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

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